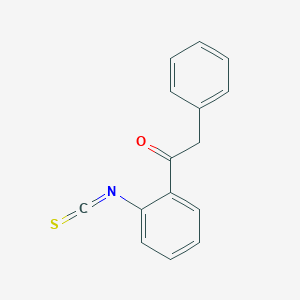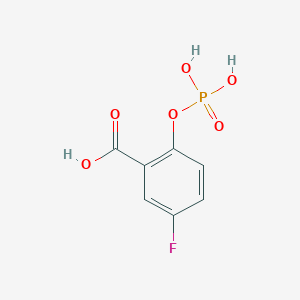
5-Fluoro-2-(phosphonooxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(phosphonooxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and a phosphonooxy group at the 2nd position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(phosphonooxy)benzoic acid typically involves the nucleophilic substitution of a fluorine atom onto a benzoic acid derivative. One common method starts with the commercially available substituted iodobenzoic acids. The iodobenzoic acid undergoes a nucleophilic fluorination reaction in the presence of a fluoride anion in polar aprotic solvents under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(phosphonooxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to remove the fluorine atom or modify the phosphonooxy group.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium fluoride (NaF) or potassium fluoride (KF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(phosphonooxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(phosphonooxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and phosphonooxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorobenzoic acid: Lacks the phosphonooxy group, making it less reactive in certain biochemical applications.
3-Fluoro-2-(phosphonooxy)propanoic acid: Similar in structure but differs in the position of the fluorine atom and the overall molecular framework.
Uniqueness
5-Fluoro-2-(phosphonooxy)benzoic acid is unique due to the specific positioning of the fluorine and phosphonooxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
Propiedades
Número CAS |
137372-07-7 |
|---|---|
Fórmula molecular |
C7H6FO6P |
Peso molecular |
236.09 g/mol |
Nombre IUPAC |
5-fluoro-2-phosphonooxybenzoic acid |
InChI |
InChI=1S/C7H6FO6P/c8-4-1-2-6(14-15(11,12)13)5(3-4)7(9)10/h1-3H,(H,9,10)(H2,11,12,13) |
Clave InChI |
LDEYSPZKADMPQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)C(=O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




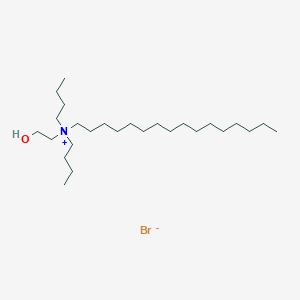
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
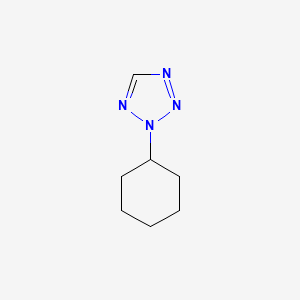

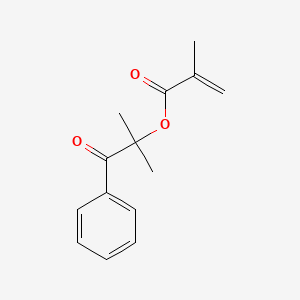

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)



